molecular formula C63H98N4O17S3 B153639 Sgalcer-RH CAS No. 128969-82-4

Sgalcer-RH

カタログ番号 B153639
CAS番号: 128969-82-4
分子量: 1279.7 g/mol
InChIキー: FIRSTKRJDGFCEJ-FVLPCCLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sgalcer-RH is a novel compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.

作用機序

Sgalcer-RH exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. It also modulates the activity of various transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory and immune responses. Additionally, Sgalcer-RH has been found to induce apoptosis in cancer cells by activating various pro-apoptotic proteins.

生化学的および生理学的効果

Sgalcer-RH has been found to have various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the initiation and propagation of inflammatory responses. It also reduces the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer and cardiovascular diseases. Additionally, Sgalcer-RH has been found to modulate the activity of various enzymes such as caspases, which are involved in the regulation of apoptosis.

実験室実験の利点と制限

Sgalcer-RH has several advantages and limitations when used in lab experiments. Its advantages include its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the treatment of various diseases. Additionally, it has been found to have low toxicity and good bioavailability, making it a potential candidate for drug development. However, its limitations include its high cost of synthesis and limited availability, which may limit its use in large-scale experiments.

将来の方向性

There are several future directions for the research on Sgalcer-RH. Firstly, further studies are needed to elucidate its mechanism of action and its potential therapeutic applications in various diseases. Additionally, more studies are needed to optimize its synthesis method and improve its bioavailability and pharmacokinetics. Finally, more studies are needed to evaluate its safety and efficacy in preclinical and clinical trials, which will pave the way for its eventual use in clinical practice.
Conclusion:
Sgalcer-RH is a promising compound that has the potential to revolutionize the field of scientific research. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various diseases such as cancer, arthritis, and autoimmune disorders. Further research is needed to fully elucidate its potential therapeutic applications and optimize its synthesis method and pharmacokinetics.

合成法

Sgalcer-RH is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of different reagents and solvents, which are carefully controlled to ensure the purity and potency of the final product. The process involves the use of advanced techniques such as chromatography and NMR spectroscopy to monitor the progress of the reaction and the purity of the final product.

科学的研究の応用

Sgalcer-RH has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and autoimmune disorders. It has also been found to have neuroprotective and cardioprotective effects, which make it a potential candidate for the treatment of neurological and cardiovascular diseases.

特性

CAS番号

128969-82-4

製品名

Sgalcer-RH

分子式

C63H98N4O17S3

分子量

1279.7 g/mol

IUPAC名

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate

InChI

InChI=1S/C63H98N4O17S3/c1-6-11-12-13-14-15-16-17-18-20-23-26-29-32-53(69)52(45-81-63-61(72)62(84-87(78,79)80)60(71)56(44-68)83-63)65-58(70)33-30-27-24-21-19-22-25-28-31-40-64-85(73,74)48-36-39-51(57(43-48)86(75,76)77)59-49-37-34-46(66(7-2)8-3)41-54(49)82-55-42-47(35-38-50(55)59)67(9-4)10-5/h29,32,34-39,41-43,52-53,56,60-64,68-69,71-72H,6-28,30-31,33,40,44-45H2,1-5H3,(H2-,65,70,75,76,77,78,79,80)/b32-29+/t52-,53+,56+,60-,61+,62-,63+/m0/s1

InChIキー

FIRSTKRJDGFCEJ-FVLPCCLVSA-N

異性体SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O

正規SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O

同義語

LRh-CS
N-lissamine rhodaminyl-(12-aminododecanoyl)cerebroside 3-sulfate
SGalCer-RH

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。